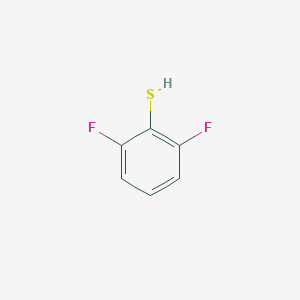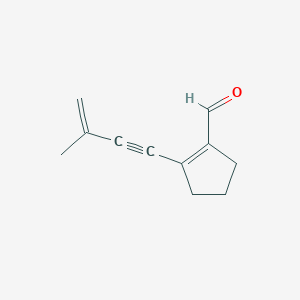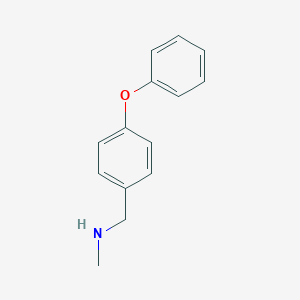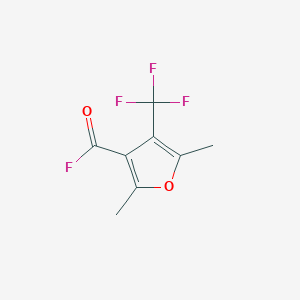
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the synthesis of various organic compounds and has shown promising results in several biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is not fully understood. However, it is believed to interact with various biomolecules such as proteins and enzymes through covalent bonding or non-covalent interactions. This interaction can lead to changes in the structure and function of the biomolecule, which can have various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride has shown various biochemical and physiological effects in scientific studies. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in lab experiments is its high reactivity and selectivity. It can react with specific biomolecules and yield the desired product with high efficiency. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Orientations Futures
There are several future directions for the use of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another potential direction is the study of its interaction with specific biomolecules and its physiological and biochemical effects. Additionally, the development of safer and more efficient synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride is a unique chemical compound that has gained significant attention in scientific research. Its high reactivity and selectivity make it a valuable tool in the synthesis of various organic compounds. It has also shown promising results in several biochemical and physiological studies. However, its toxicity should be taken into consideration when handling this compound. There are several future directions for the use of this compound in scientific research, including the development of new pharmaceuticals and agrochemicals and the study of its interaction with specific biomolecules.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride involves the reaction of 2,5-dimethyl-4-(trifluoromethyl)furan-3-carboxylic acid with thionyl fluoride. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride has been widely used in scientific research for various purposes. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also shown promising results in several biochemical and physiological studies. For example, it has been used as a ligand in protein-ligand binding studies and as a substrate in enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
173988-20-0 |
|---|---|
Nom du produit |
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl Fluoride |
Formule moléculaire |
C8H6F4O2 |
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
2,5-dimethyl-4-(trifluoromethyl)furan-3-carbonyl fluoride |
InChI |
InChI=1S/C8H6F4O2/c1-3-5(7(9)13)6(4(2)14-3)8(10,11)12/h1-2H3 |
Clé InChI |
FMJZJGCSRJIQTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
SMILES canonique |
CC1=C(C(=C(O1)C)C(F)(F)F)C(=O)F |
Synonymes |
3-Furancarbonyl fluoride, 2,5-dimethyl-4-(trifluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



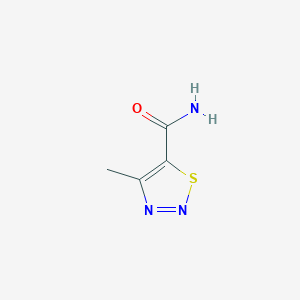
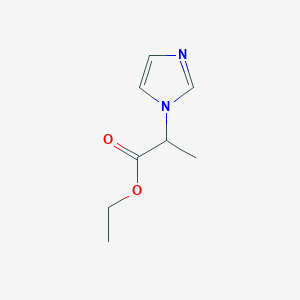
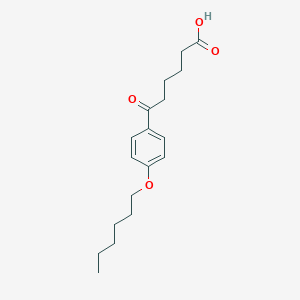
![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)
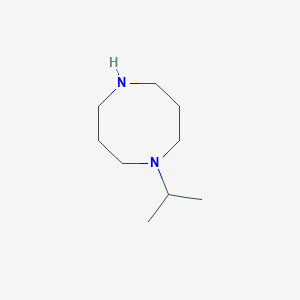
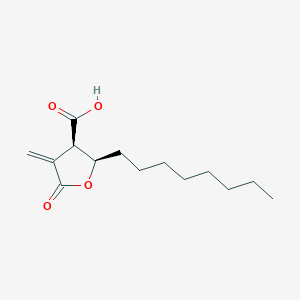
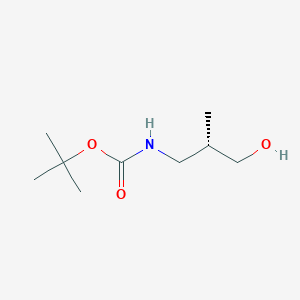
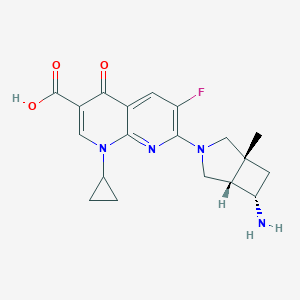
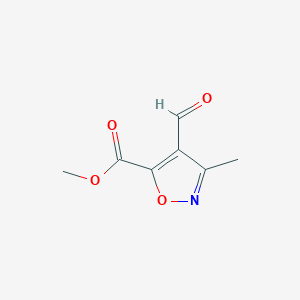
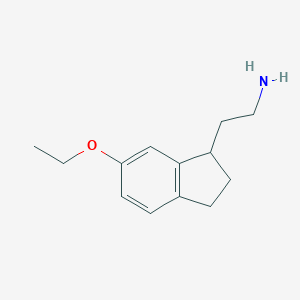
![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)
